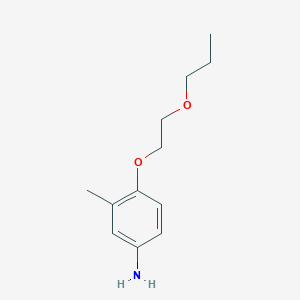

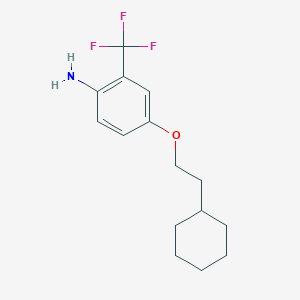

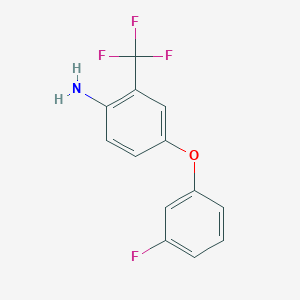

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline

Overview

Description

“4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline” is a biochemical used for proteomics research . Its molecular formula is C14H12F3NO2 .

Synthesis Analysis

The synthesis of compounds similar to “4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline” involves the trifluoromethylarylation of alkenes using anilines . This method allows the trifluoromethylarylation of alkenes using anilines for the first time, with no need for additives, transition metals, photocatalysts, or an excess of reagents .Molecular Structure Analysis

The molecular structure of compounds similar to “4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline” has been studied. For example, the title compound, C14H12O3, was synthesized via the nucleophilic addition of 4-methoxyphenol to 4-fluorobenzaldehyde . The dihedral angle between the least-squares planes of the benzene rings is 71.52 (3)° and the C—O—C angle at the central O atom is 118.82 (8)° .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline” have been studied. An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .Scientific Research Applications

Synthesis and Characterization

One of the primary applications of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline is in the synthesis and characterization of new chemical entities. It serves as a precursor or intermediate in the synthesis of complex molecules due to its unique structural features, such as the presence of the trifluoromethyl group and the methoxyphenoxy moiety. These features impart distinct chemical properties that are beneficial for various synthetic routes. For example, the compound has been utilized in the synthesis of novel electrochromic materials, where its ability to facilitate electron transfer and its structural rigidity are critical for the desired electrochemical properties (Li et al., 2017).

Materials Science

In materials science, the compound's unique structure contributes to the development of new materials with desired properties. Its incorporation into polymers or small molecules can lead to materials with specific functionalities, such as enhanced thermal stability, electrical conductivity, or photophysical properties. For instance, research has demonstrated its role in the synthesis of crystalline fluoro-functionalized imines, highlighting its potential in stabilizing crystal packing and contributing to nonlinear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics (Ashfaq et al., 2022).

Mechanism of Action

Target of Action

The primary targets of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline are alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in many chemical reactions, particularly in the functionalization of alkenes .

Mode of Action

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline interacts with its targets through a process known as trifluoromethylarylation . This process involves the use of anilines, which are nitrogen-containing compounds, and a trifluoromethyl reagent . An in-depth mechanistic study reveals the key role of hexafluoroisopropanol (HFIP) as a unique solvent, establishing a hydrogen bonding network with aniline and trifluoromethyl reagent, that is responsible for the altered reactivity and exquisite selectivity .

Biochemical Pathways

The compound’s ability to facilitate the trifluoromethylarylation of alkenes suggests it may influence pathways involving the functionalization of alkenes .

Result of Action

The molecular and cellular effects of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline’s action are largely dependent on the specific context in which the compound is used. Given its role in the trifluoromethylarylation of alkenes, it can be inferred that the compound may facilitate the creation of new carbon-carbon bonds, thereby enabling the synthesis of complex organic molecules .

Action Environment

The action of 4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the solvent used in the reaction plays a critical role in the compound’s reactivity and selectivity . Specifically, hexafluoroisopropanol (HFIP) has been identified as a unique solvent that establishes a hydrogen bonding network with aniline and trifluoromethyl reagent, altering the compound’s reactivity .

properties

IUPAC Name |

4-(4-methoxyphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO2/c1-19-9-2-4-10(5-3-9)20-11-6-7-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYXRWXUXCOXMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methoxyphenoxy)-2-(trifluoromethyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

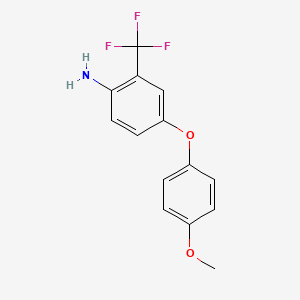

![Methyl 4-[4-amino-2-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B3171029.png)

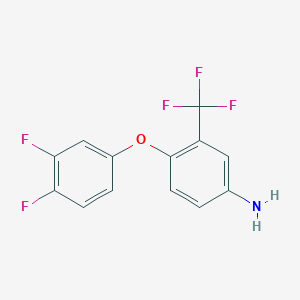

![N-{2-[4-Amino-3-(trifluoromethyl)phenoxy]ethyl}-N-methyl-N-phenylamine](/img/structure/B3171052.png)

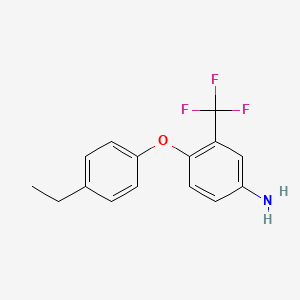

![4-[4-(Tert-pentyl)phenoxy]-2-(trifluoromethyl)-phenylamine](/img/structure/B3171098.png)

![N-[3-(4-Amino-2-methylphenoxy)propyl]-N,N-dimethylamine](/img/structure/B3171120.png)